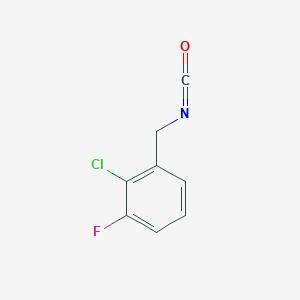
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and isocyanatomethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene typically involves the introduction of the isocyanatomethyl group to a pre-functionalized benzene ring. One common method involves the reaction of 2-chloro-1-fluoro-3-(methyl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under acidic conditions.
Addition Reactions: Alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL) at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Addition Reactions: Formation of urethanes or ureas.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The chloro and fluoro groups can undergo substitution reactions, altering the electronic properties of the benzene ring and influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-3-fluoro-2-(isocyanatomethyl)benzene
- 2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
- 4-Fluorobenzyl isocyanate
Uniqueness
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is unique due to the specific positioning of the chloro, fluoro, and isocyanatomethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isocyanatomethyl) groups can lead to unique electronic effects, influencing its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
2649058-19-3 |
|---|---|
Molekularformel |
C8H5ClFNO |
Molekulargewicht |
185.58 g/mol |
IUPAC-Name |
2-chloro-1-fluoro-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-6(4-11-5-12)2-1-3-7(8)10/h1-3H,4H2 |
InChI-Schlüssel |
GPAUVBOOLNGINP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


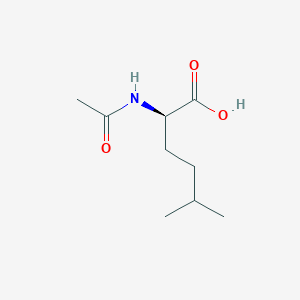
amino}acetic acid hydrochloride](/img/structure/B13514235.png)
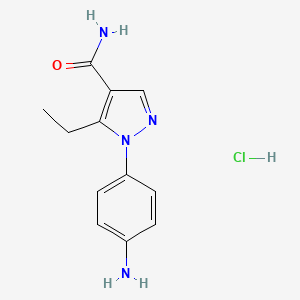
![Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13514246.png)
![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
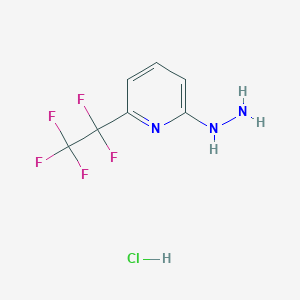

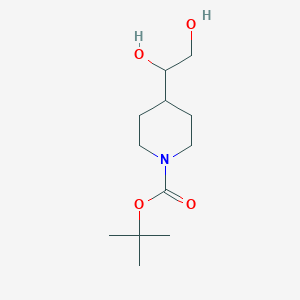
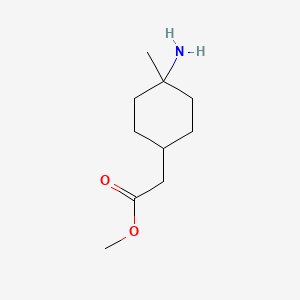
![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)

![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acetaldehyde](/img/structure/B13514302.png)

